Cas no 1540517-31-4 (3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl-)

3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- 化学的及び物理的性質
名前と識別子
-
- 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl-
-
- インチ: 1S/C10H21NO2/c1-8(2)7-10(12,5-6-11)9(3,4)13-8/h12H,5-7,11H2,1-4H3
- InChIKey: LJZSGGLYCWHDQS-UHFFFAOYSA-N
- SMILES: O1C(C)(C)CC(CCN)(O)C1(C)C
3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682381-1.0g |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
Enamine | EN300-682381-10.0g |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01128960-1g |
3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
Enamine | EN300-682381-0.1g |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
Enamine | EN300-682381-0.25g |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95.0% | 0.25g |
$642.0 | 2025-03-12 | |
Enamine | EN300-682381-2.5g |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-682381-5.0g |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 | |
Enamine | EN300-682381-0.05g |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95.0% | 0.05g |
$587.0 | 2025-03-12 | |
Enamine | EN300-682381-0.5g |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
1540517-31-4 | 95.0% | 0.5g |
$671.0 | 2025-03-12 |
3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl-に関する追加情報
3-Furanol, 3-(2-Aminoethyl)tetrahydro-2,2,5,5-tetramethyl- (CAS No. 1540517-31-4): A Comprehensive Overview
3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- (CAS No. 1540517-31-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a furan ring and a tetrahydrofuran moiety, along with an aminoethyl substituent and four methyl groups. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.
The 3-furanol core of the molecule is a cyclic structure with a five-membered ring containing an oxygen atom. This ring system is known for its stability and reactivity, making it a valuable scaffold in the design of bioactive compounds. The tetrahydrofuran moiety further enhances the molecule's stability and solubility properties, which are crucial for its pharmacological behavior. The aminoethyl substituent introduces a functional group that can participate in hydrogen bonding and other interactions with biological targets, while the tetramethyl groups provide additional steric hindrance and hydrophobicity.
Recent studies have explored the potential of 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the *Journal of Medicinal Chemistry*, researchers found that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Another area of interest is its neuroprotective effects. A study in the *European Journal of Pharmacology* demonstrated that 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- can protect neuronal cells from oxidative stress-induced damage. The compound was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress and preventing cell death. These findings suggest that it may have therapeutic potential in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
In addition to its anti-inflammatory and neuroprotective properties, 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- has also been investigated for its antimicrobial activity. Research published in the *Antimicrobial Agents and Chemotherapy* journal reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting bacterial growth. This makes it a promising lead compound for the development of new antimicrobial agents to combat drug-resistant infections.
The pharmacokinetic properties of 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- have also been studied to understand its behavior in biological systems. In vivo studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. It also has a moderate half-life, allowing for sustained therapeutic effects without requiring frequent dosing.
Safety assessments are crucial for any potential drug candidate. Preclinical studies have indicated that 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- has a low toxicity profile at therapeutic doses. It did not show any significant adverse effects on major organs such as the liver or kidneys in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
The synthesis of 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- involves several steps that require careful optimization to achieve high yields and purity. One common synthetic route starts with the formation of the tetrahydrofuran ring through a Diels-Alder reaction followed by functional group manipulations to introduce the aminoethyl substituent and methyl groups. Advanced synthetic techniques such as asymmetric catalysis can be employed to ensure enantiomeric purity if required.
In conclusion, 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- (CAS No. 1540517-31-4) is a multifaceted compound with promising therapeutic potential in various medical fields. Its unique structural features contribute to its biological activities and make it an attractive candidate for further research and development. Ongoing studies continue to uncover new applications and mechanisms of action for this compound, highlighting its significance in modern medicinal chemistry.
1540517-31-4 (3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl-) Related Products
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)
- 66754-13-0(D-Trimannuronic acid)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)




